N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-isoxazolecarboxamide
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Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-isoxazolecarboxamide is an aromatic amide and a heteroarene.
Scientific Research Applications
Antitumor Activity
A study by Ostapiuk et al. (2017) synthesized a series of compounds including N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-isoxazolecarboxamide and investigated their antitumor activity. The research indicated that some of these compounds, notably related thiazole derivatives, demonstrated significant antitumor effects and could be promising for anti-cancer agent development (Ostapiuk, Frolov, & Matiychuk, 2017).
Chemical Synthesis and Transformations
Youssef (2009) explored the reactions of similar compounds, focusing on their chemical synthesis and transformations. This research contributes to understanding the chemical properties and potential applications of these types of compounds (Youssef, 2009).
Heterocyclic Synthesis
Mohareb et al. (2004) conducted a study on the synthesis of heterocyclic compounds, including benzothiophene derivatives. This research provides insight into the versatility and applications of benzothiophene-based compounds in heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Properties
Talupur, Satheesh, & Chandrasekhar (2021) synthesized and characterized thiophene-2-carboxamides, including similar compounds, and evaluated their antimicrobial properties. This indicates potential applications in the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Herbicidal Activity
A study by Hwang et al. (2005) on tetrahydro-2H-indazole derivatives, which share structural similarities, demonstrated herbicidal activities. This suggests potential agricultural applications of structurally related compounds (Hwang, Kim, Jeon, Hong, Song, Chung, & Cho, 2005).
Biochemical Labeling
Saemian, Shirvani, & Javaheri (2012) developed a method for biochemical labeling using a thiophene-2-carboxamide derivative. This research highlights the application of such compounds in biochemical and medical research (Saemian, Shirvani, & Javaheri, 2012).
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2S/c1-8-3-4-10-11(7-16)15(21-13(10)5-8)17-14(19)12-6-9(2)20-18-12/h6,8H,3-5H2,1-2H3,(H,17,19) |
InChI Key |
WRUYVPAPSGQSGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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